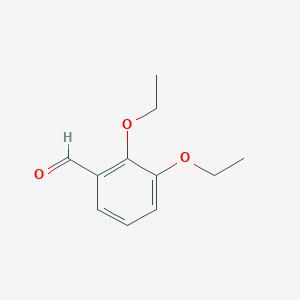
2,3-二乙氧基苯甲醛
描述
2,3-Diethoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, featuring two ethoxy groups (-OCH2CH3) attached to the benzene ring at the 2 and 3 positions
科学研究应用
2,3-Diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
作用机制
Target of Action
2,3-Diethoxybenzaldehyde primarily targets the cellular antioxidation system . This system is crucial for maintaining the redox balance within cells and protecting them from oxidative stress. The compound’s action involves agonism at serotonin 5-HT2A receptors , affecting cognitive and behavioral processes .
Mode of Action
The compound interacts with its targets by disrupting the cellular antioxidation system . It does this by acting as a redox-active compound, destabilizing the redox homeostasis within the cell . This disruption can lead to oxidative stress, which can inhibit microbial growth .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress response pathway . When 2,3-Diethoxybenzaldehyde disrupts the cellular antioxidation system, it leads to an increase in oxidative stress. This can affect various downstream processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of 2,3-Diethoxybenzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system and increasing oxidative stress, the compound can inhibit the growth of fungi, including strains of Aspergillus and Penicillium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Diethoxybenzaldehyde. For instance, the compound’s efficacy may be influenced by the presence of other compounds. It has been suggested that 2,3-Diethoxybenzaldehyde could function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides . .
生化分析
Biochemical Properties
The nature of these interactions often depends on the specific structure of the benzaldehyde, including the presence and position of any substituent groups .
Cellular Effects
Some benzaldehydes have been shown to have antifungal activity, disrupting cellular antioxidation systems in fungi
Molecular Mechanism
Benzaldehydes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzaldehydes can be involved in various metabolic pathways, interacting with enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethoxybenzaldehyde typically involves the ethylation of 2,3-dihydroxybenzaldehyde. This can be achieved through a Williamson ether synthesis, where 2,3-dihydroxybenzaldehyde reacts with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of 2,3-Diethoxybenzaldehyde may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Types of Reactions:
Oxidation: 2,3-Diethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,3-diethoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents. For example, nitration can introduce nitro groups (-NO2) into the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2,3-Diethoxybenzoic acid.
Reduction: 2,3-Diethoxybenzyl alcohol.
Substitution: 2,3-Diethoxy-5-nitrobenzaldehyde (in the case of nitration).
相似化合物的比较
2,3-Dimethoxybenzaldehyde: Similar structure but with methoxy groups (-OCH3) instead of ethoxy groups. It is used in the synthesis of various organic compounds and has antifungal properties.
2,5-Dimethoxybenzaldehyde: Another derivative with methoxy groups at the 2 and 5 positions. It is a precursor for the synthesis of psychoactive substances like 2C-H.
2,4-Dimethoxybenzaldehyde: Features methoxy groups at the 2 and 4 positions. It is used in organic synthesis and has applications in the fragrance industry.
Uniqueness: 2,3-Diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its methoxy counterparts
属性
IUPAC Name |
2,3-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMCIHCBBHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436534 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24454-82-8 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


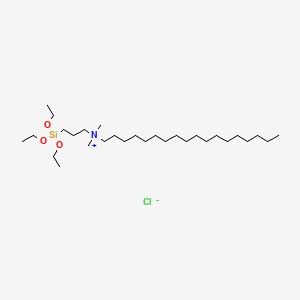
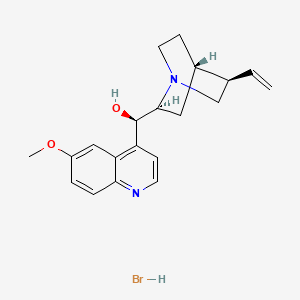

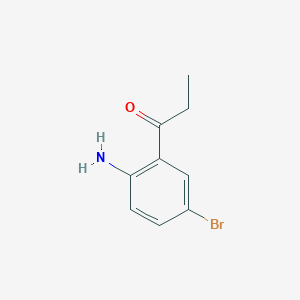
![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)


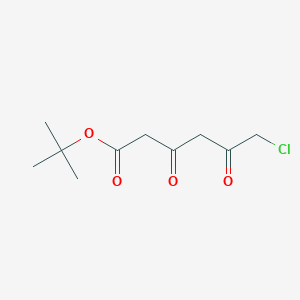
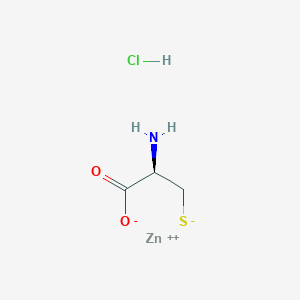
![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)
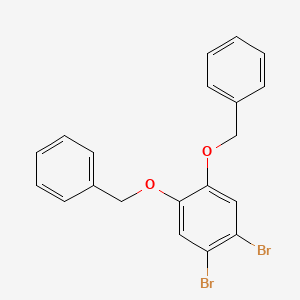
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)

